2-Methoxy-3-(methoxymethoxy)benzaldehyde
CAS No.: 223578-03-8
Cat. No.: VC8091296
Molecular Formula: C10H12O4
Molecular Weight: 196.2 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 223578-03-8 |
---|---|
Molecular Formula | C10H12O4 |
Molecular Weight | 196.2 g/mol |
IUPAC Name | 2-methoxy-3-(methoxymethoxy)benzaldehyde |
Standard InChI | InChI=1S/C10H12O4/c1-12-7-14-9-5-3-4-8(6-11)10(9)13-2/h3-6H,7H2,1-2H3 |
Standard InChI Key | KFNWSDDHWJKLPW-UHFFFAOYSA-N |
SMILES | COCOC1=CC=CC(=C1OC)C=O |
Canonical SMILES | COCOC1=CC=CC(=C1OC)C=O |
2-Methoxy-3-(methoxymethoxy)benzaldehyde is a complex organic compound with the molecular formula C10H12O4 and a molecular weight of approximately 196.2 g/mol . This compound belongs to the benzaldehyde family, which is known for its aromatic aldehyde functional group. The presence of methoxy and methoxymethoxy groups attached to the benzene ring gives this compound unique chemical and physical properties.
Synthesis and Applications
The synthesis of 2-Methoxy-3-(methoxymethoxy)benzaldehyde typically involves the protection and deprotection of hydroxyl groups on the benzene ring, followed by the introduction of methoxy and methoxymethoxy groups. This compound can be used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and fragrances.
Research Findings
Research on 2-Methoxy-3-(methoxymethoxy)benzaldehyde is limited, but it is often studied in the context of its potential applications in organic synthesis. The compound's unique structure makes it a valuable precursor for synthesizing more complex molecules with specific functional groups.
Comparison with Similar Compounds
2-Methoxy-3-(methoxymethoxy)benzaldehyde can be compared to other benzaldehyde derivatives, such as 3-Methoxy-2-(methoxymethoxy)benzaldehyde, which has a similar structure but with the methoxy and methoxymethoxy groups in different positions . This difference in positioning affects the chemical properties and potential applications of the compounds.
Compound | Molecular Formula | Molecular Weight | CAS Number |
---|---|---|---|
2-Methoxy-3-(methoxymethoxy)benzaldehyde | C10H12O4 | 196.2 g/mol | 223578-03-8 |
3-Methoxy-2-(methoxymethoxy)benzaldehyde | C10H12O4 | 196.2 g/mol | 5779-96-4 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume